Synthesis Yield: Optimized Stoichiometry Delivers High Yield of Desired Monomer
In the synthesis of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol from m-dibromobenzene and 2-methyl-3-butyn-2-ol, a 1:1 molar ratio of reactants yields a significantly higher selectivity (88.3%) and yield (67.0%) for the target mono-substituted product compared to a 1:3.6 molar ratio, which shows decreased selectivity (61.0%) and yield (61.0%) [1].
| Evidence Dimension | Synthetic yield of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol |
|---|---|
| Target Compound Data | Yield = 67.0% (Selectivity = 88.3%) |
| Comparator Or Baseline | Yield = 61.0% (Selectivity = 61.0%) when using a 3.6:1 molar ratio of 2-methyl-3-butyn-2-ol to m-dibromobenzene |
| Quantified Difference | Yield is 6 percentage points higher; selectivity is 27.3 percentage points higher |
| Conditions | Pd-catalyzed cross-coupling with [(C6H5)3P]2PdCl2, CuI promoter, diethylamine solvent, 56 °C, 3-21 hr |
Why This Matters
Optimizing for this specific stoichiometry is crucial for procurement and process chemists to minimize costly purification of the undesired di-substituted byproduct.
- [1] US Patent 4,223,172. Process for the preparation of bromoarylacetylene and aryldiacetylene precursors. Filed 1979, issued 1980. Example 1 vs. Example 2 in Table 1. View Source
